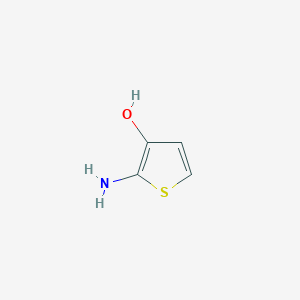

2-Aminothiophen-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Aminothiophen-3-ol is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminothiophen-3-ol can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. This method generates 3-hydroxy-2-thiophene carboxylic derivatives, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminothiophen-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

2-Aminothiophen-3-ol and its derivatives have been investigated for their potential as anticancer agents. Research indicates that certain derivatives exhibit selective cytostatic effects against various tumor cell lines, particularly T-cell lymphomas and prostate cancer cells. For instance, a study highlighted the cytostatic activity of 2-aminothiophene-3-carboxylic acid ester derivatives, which demonstrated a significant reduction in protein synthesis in cancer cells while sparing non-tumorigenic cells .

Antileishmanial Activity

Recent studies have focused on the derivative SB-83, which has shown promise against leishmaniasis, a neglected tropical disease. The compound demonstrated effective inhibition of Leishmania species with IC50 values of 7.46 µM for Leishmania infantum and 9.84 µM for Leishmania donovani. The selectivity index indicated a favorable therapeutic window, making it a candidate for further development .

Mechanism of Action

The mechanism underlying the anticancer and antileishmanial activities involves modulation of cellular pathways leading to apoptosis in cancer cells and inhibition of parasite growth in leishmaniasis. For example, SB-83 was shown to induce apoptosis by altering cellular morphology and increasing cytokine levels associated with immune responses .

Biological Research

Antimicrobial Properties

this compound has been explored for its antimicrobial properties against various pathogens. Studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Biological Assays

The efficacy of 2-aminothiophenes is often evaluated using in vitro assays against different microbial strains and cancer cell lines. For instance, compounds synthesized via the Gewald reaction have been tested for their antioxidant and anticancer activities, revealing variable efficacy across different cell lines .

Industrial Applications

Dyes and Pigments

The compound serves as a precursor in the synthesis of benzothiazoles, which are used extensively in dye production. Its ability to form stable complexes with various substrates makes it valuable in the textile industry.

Optoelectronics

Research indicates that substituted thiophenes, including 2-aminothiophenes, are being explored for their applications in optoelectronic devices due to their conductive properties and stability in various environments .

Data Tables

Case Studies

- Prostate Cancer Research : A study evaluated the cytotoxic effects of 2-aminothiophene derivatives on prostate cancer cell lines, demonstrating selective apoptosis induction at nanomolar concentrations .

- Leishmaniasis Treatment Development : The derivative SB-83 was tested in preclinical models showing promising results against visceral leishmaniasis with a focus on enhancing selectivity towards parasitic forms while minimizing toxicity to host cells .

Propriétés

Formule moléculaire |

C4H5NOS |

|---|---|

Poids moléculaire |

115.16 g/mol |

Nom IUPAC |

2-aminothiophen-3-ol |

InChI |

InChI=1S/C4H5NOS/c5-4-3(6)1-2-7-4/h1-2,6H,5H2 |

Clé InChI |

VGZREXZCXACRQU-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC(=C1O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.